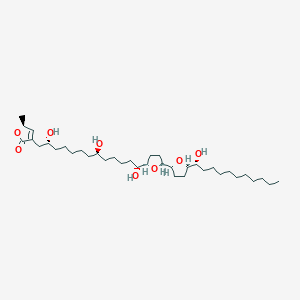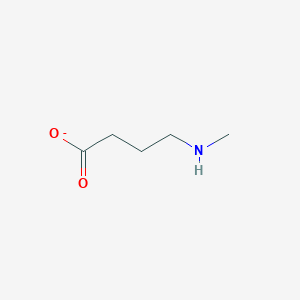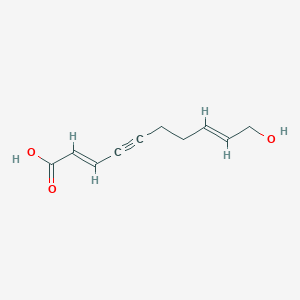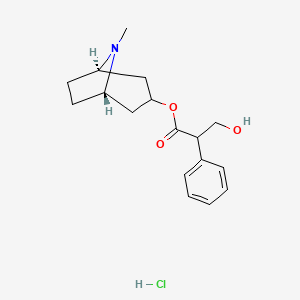
Atropine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 3(S)-endo isomer of atropine.
Aplicaciones Científicas De Investigación
Application in Anticholinesterase Poisoning Treatment
Atropine hydrochloride is significantly used in treating poisonings caused by anticholinesterase pesticides. It has been shown to be effective in managing symptoms and improving recovery outcomes in such cases. Researchers developed a sensitive method to determine atropine levels in serum during therapy for anticholinesterase poisoning, highlighting its critical role in treatment (Papoutsis et al., 2012). Further, studies have investigated the efficacy of atropine and its combination with other agents like Penehyclidine Hydrochloride in treating acute organophosphorus pesticide poisoning, emphasizing its therapeutic value (Jiang Chun-fen, 2014), (Huang Zi-tong, 2009).
Usage in General Anesthesia
Atropine hydrochloride has been studied for its effects in general anesthesia. It is used preoperatively to manage specific anesthesia-related complications. Studies have compared atropine with agents like Penehyclidine Hydrochloride, focusing on their impact on intrapulmonary shunt and other perioperative variables (Huang Shao-qiang, 2010).
Investigating Drug Associations and Conditional Responses
Research has also explored the associative effects of atropine hydrochloride when used in combination with other drugs. For instance, it was found to elicit a conditional hyperthermia in rats when paired with hypothermia-inducing agents, indicating its potential in understanding drug interactions and responses (Taukulis, 2004).
Role in Myopia Control
In ophthalmology, atropine hydrochloride has been studied extensively for controlling myopia progression in children. Lower concentrations of atropine, such as 0.01%, have been found effective in controlling myopia with minimal side effects, making it a promising agent in this domain (Chia et al., 2012), (Yam et al., 2019).
Propiedades
Número CAS |
33952-38-4 |
|---|---|
Nombre del producto |
Atropine hydrochloride |
Fórmula molecular |
C17H24ClNO3 |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?; |
Clave InChI |
OJIPQOWZZMSBGY-ZZJGABIISA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Otros números CAS |
33952-38-4 5934-50-9 |
Pictogramas |
Acute Toxic |
Sinónimos |
Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




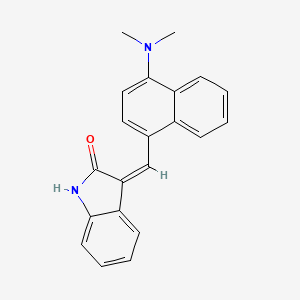
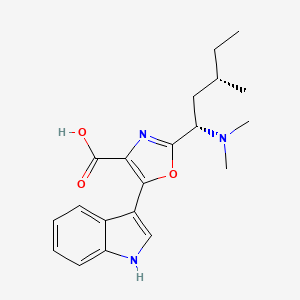
![methyl (1R,2S,3R,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1245359.png)

![(1R,3R)-5-[(2E)-2-[(3As,7aS)-7a-methyl-1-[(Z,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1245364.png)
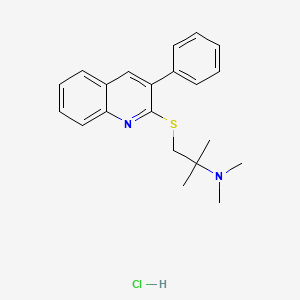
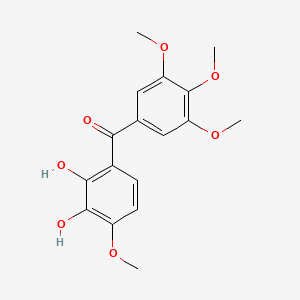
![(3S,4R)-3,4-dihydro-4-(2,3-dihydro-2-methyl-3-oxopyridazin-6-yl)oxy-3-hydroxy-6-(4-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran](/img/structure/B1245369.png)
